molecular formula C14H13FN6 B14871784 N4-(4-fluorophenyl)-N2,N2-dimethylpteridine-2,4-diamine

N4-(4-fluorophenyl)-N2,N2-dimethylpteridine-2,4-diamine

Cat. No.: B14871784
M. Wt: 284.29 g/mol
InChI Key: GDFAHNZMUGYFLX-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-N2,N2-dimethylpteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines This compound is characterized by the presence of a fluorophenyl group attached to the pteridine core, along with two dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-N2,N2-dimethylpteridine-2,4-diamine typically involves the reaction of 4-fluoroaniline with pteridine derivatives under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-N2,N2-dimethylpteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pteridine oxides.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of substituted pteridine derivatives with various functional groups.

Scientific Research Applications

N4-(4-fluorophenyl)-N2,N2-dimethylpteridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2,N2-dimethylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-fluorophenyl)-N2,N2-dimethylpteridine-2,4-diamine is unique due to its specific combination of a fluorophenyl group and dimethylamino groups attached to the pteridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13FN6

Molecular Weight

284.29 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-N,2-N-dimethylpteridine-2,4-diamine

InChI

InChI=1S/C14H13FN6/c1-21(2)14-19-12-11(16-7-8-17-12)13(20-14)18-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,17,18,19,20)

InChI Key

GDFAHNZMUGYFLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)F

Origin of Product

United States

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